molecular formula C21H22N2O2S B4982647 N-[(4-butylphenyl)carbamothioyl]-3-methyl-1-benzofuran-2-carboxamide

N-[(4-butylphenyl)carbamothioyl]-3-methyl-1-benzofuran-2-carboxamide

Cat. No.: B4982647
M. Wt: 366.5 g/mol
InChI Key: GAYSAYJLJOQHBU-UHFFFAOYSA-N
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Description

N-[(4-butylphenyl)carbamothioyl]-3-methyl-1-benzofuran-2-carboxamide is a complex organic compound with a unique structure that combines a benzofuran ring with a butylphenyl group and a carbamothioyl moiety

Properties

IUPAC Name

N-[(4-butylphenyl)carbamothioyl]-3-methyl-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O2S/c1-3-4-7-15-10-12-16(13-11-15)22-21(26)23-20(24)19-14(2)17-8-5-6-9-18(17)25-19/h5-6,8-13H,3-4,7H2,1-2H3,(H2,22,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAYSAYJLJOQHBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=S)NC(=O)C2=C(C3=CC=CC=C3O2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-butylphenyl)carbamothioyl]-3-methyl-1-benzofuran-2-carboxamide typically involves the reaction of 3-methyl-1-benzofuran-2-carboxylic acid with 4-butylphenyl isothiocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to facilitate the reaction. The product is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(4-butylphenyl)carbamothioyl]-3-methyl-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamothioyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

    Substitution: Various nucleophiles such as amines, alcohols, or thiols; reactions often conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Corresponding substituted products depending on the nucleophile used.

Scientific Research Applications

N-[(4-butylphenyl)carbamothioyl]-3-methyl-1-benzofuran-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of carbonic anhydrases, which are involved in various physiological processes.

    Medicine: Explored for its anti-inflammatory and anticancer properties. Studies have shown that derivatives of this compound can inhibit the growth of certain cancer cell lines.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced thermal stability or conductivity.

Mechanism of Action

The mechanism of action of N-[(4-butylphenyl)carbamothioyl]-3-methyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing the substrate from accessing the site and thereby inhibiting the enzyme’s activity. The compound’s structure allows it to form stable interactions with the enzyme, leading to effective inhibition.

Comparison with Similar Compounds

Similar Compounds

  • N-[(4-butylphenyl)carbamothioyl]-2-methoxybenzamide
  • N-[(4-butylphenyl)carbamothioyl]-2-methylbenzamide

Uniqueness

N-[(4-butylphenyl)carbamothioyl]-3-methyl-1-benzofuran-2-carboxamide is unique due to the presence of the benzofuran ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, better binding affinity to molecular targets, and improved pharmacokinetic properties.

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